N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
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Overview
Description
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CNM-III-319 and has shown promise in various applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to a reduction in inflammation, cell proliferation, and other processes that are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. These effects include a reduction in inflammation, cell proliferation, and the induction of apoptosis (cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a multi-targeted agent. This means that it can potentially target multiple pathways and processes that are involved in various diseases. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves a few steps. The first step involves the reaction of 2-chlorobenzaldehyde with 4-nitro-1H-pyrazole in the presence of a base. The resulting compound is then reacted with furfurylamine to yield the final product.
Scientific Research Applications
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential use in scientific research. It has shown promise in various applications, including as a potential anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
properties
Molecular Formula |
C15H11ClN4O4 |
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Molecular Weight |
346.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11ClN4O4/c16-12-3-1-2-4-13(12)18-15(21)14-6-5-11(24-14)9-19-8-10(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
InChI Key |
IXSQEBDKPAMKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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